molecular formula C17H22ClN3O2 B11158920 1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one

1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B11158920
M. Wt: 335.8 g/mol
InChI Key: IVMIBJIEYGNNOD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the 4-ethylpiperazine-1-carbonyl group: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This could involve the transformation of the piperazine ring or the pyrrolidin-2-one core.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes or as a potential lead compound in drug discovery.

    Medicine: Potential therapeutic applications, depending on its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler analogue with similar structural features.

    4-(4-Ethylpiperazine-1-carbonyl)pyrrolidin-2-one: Another related compound with a different substitution pattern.

Uniqueness

1-(4-Chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to its analogues.

Properties

Molecular Formula

C17H22ClN3O2

Molecular Weight

335.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C17H22ClN3O2/c1-2-19-7-9-20(10-8-19)17(23)13-11-16(22)21(12-13)15-5-3-14(18)4-6-15/h3-6,13H,2,7-12H2,1H3

InChI Key

IVMIBJIEYGNNOD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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